2,2,3,3,5-Pentamethylhexane
Description
Contextualization of Highly Branched Alkanes in Hydrocarbon Research
Highly branched alkanes are a significant area of study within hydrocarbon research for several reasons. Their molecular architecture, which deviates from the linear structure of n-alkanes, leads to different physical properties such as lower boiling points and higher octane (B31449) ratings. This makes them valuable components in fuel formulations, particularly for gasoline, where they can enhance combustion efficiency and reduce knocking. the-innovation.org The study of highly branched alkanes is also crucial for understanding the complex mixtures that constitute crude oil and for developing more efficient refining processes. Furthermore, these compounds serve as important models in fundamental studies of chemical kinetics, thermodynamics, and spectroscopic analysis.
The synthesis and properties of highly branched alkanes have been a subject of research for many decades. Early work in the mid-20th century laid the groundwork for understanding the behavior of these complex molecules. For instance, the synthesis of alkanes with multiple quaternary carbon atoms, such as isomers of pentamethylhexane, was reported in the 1950s. nist.gov
Significance of 2,2,3,3,5-Pentamethylhexane as a Model System or Subject of Study
While not as commonly cited in literature as some other highly branched isomers, this compound serves as an important subject for systematic studies of structure-property relationships in alkanes. Its specific branching pattern provides a unique data point for developing and validating theoretical models that predict the physicochemical properties of hydrocarbons.
The primary significance of this compound in a research context lies in its utility for compiling comprehensive thermodynamic and thermophysical property databases. The National Institute of Standards and Technology (NIST) has included this compound in its Web Thermo Tables (WTT), providing critically evaluated data for a range of properties. These data are essential for chemical engineers and physical chemists in process design, simulation, and fundamental research.
Detailed Research Findings
The study of this compound has contributed to a broader understanding of hydrocarbon behavior. The availability of its thermophysical data allows for the refinement of predictive models that are crucial for the design and optimization of chemical processes.
Physical and Chemical Properties of this compound
Below are tables summarizing some of the key physical and chemical properties of this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem rsc.org |
| CAS Number | 61868-86-8 | NIST dntb.gov.ua |
| Molecular Formula | C₁₁H₂₄ | PubChem rsc.org |
| Molecular Weight | 156.31 g/mol | PubChem rsc.org |
| Physical Property | Value | Source |
| Boiling Point | 170.5 °C | ChemicalBook researchgate.net |
| Boiling Point (at 760 mmHg) | 443.65 K (170.5 °C) | NIST nist.gov |
| Density (at 20°C) | 0.7696 g/cm³ | ChemicalBook researchgate.net |
| Refractive Index (at 20°C) | 1.4282 | ChemicalBook researchgate.net |
Critically Evaluated Thermodynamic Data from NIST
The NIST Web Thermo Tables provide a wealth of information on the thermodynamic properties of this compound. A selection of these properties is presented below.
| Thermodynamic Property | Temperature Range (K) | Phase |
| Viscosity | 270 - 620 | Liquid in equilibrium with Gas |
| Thermal Conductivity | 200 - 550 | Liquid in equilibrium with Gas |
| Enthalpy of Vaporization | 250 - 607.7 | Liquid to Gas |
| Heat Capacity at Saturation Pressure | 200 - 607.7 | Liquid in equilibrium with Gas |
This data is part of the NIST Standard Reference Subscription Database 3.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61868-86-8 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,2,3,3,5-pentamethylhexane |
InChI |
InChI=1S/C11H24/c1-9(2)8-11(6,7)10(3,4)5/h9H,8H2,1-7H3 |
InChI Key |
QGVXFIIZUSICQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for 2,2,3,3,5 Pentamethylhexane
Established Synthetic Strategies for Highly Branched Alkanes
The synthesis of complex hydrocarbons often involves exploring various carbon-carbon bond-forming reactions. plymouth.ac.uk Several established methodologies are employed for the preparation of highly branched alkanes, each with its own advantages and limitations.
Grignard Reactions: The Grignard reaction is a powerful and versatile tool in organic synthesis for forming carbon-carbon bonds. byjus.com It involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone. organic-chemistry.orgwikipedia.org This reaction typically produces a secondary or tertiary alcohol, which can then be converted to the corresponding alkane through subsequent dehydration and hydrogenation steps. plymouth.ac.uk The synthesis of tertiary alcohols is achieved by reacting a Grignard reagent with a ketone or by the double addition of a Grignard reagent to an ester. masterorganicchemistry.comcommonorganicchemistry.com The high nucleophilicity of the Grignard reagent makes it effective for constructing complex carbon skeletons.
Alkylation and Isomerization: In industrial settings, catalytic cracking and alkylation are primary methods for producing branched alkanes. psu.edusavemyexams.com Catalytic cracking uses zeolite catalysts at high temperatures (around 500°C) and moderate pressures to break down large hydrocarbon molecules into smaller, more valuable ones, including a high proportion of branched alkanes. libretexts.orgchemguide.co.uk This process proceeds via carbocation intermediates, which can rearrange to form more stable, branched structures. shodhsagar.com Alkylation, conversely, involves the addition of an alkane to an alkene, typically catalyzed by strong acids like sulfuric acid or hydrofluoric acid, to produce larger, highly branched alkanes known as alkylates. rsc.org For example, the alkylation of isobutane (B21531) with light alkenes is a key process in producing high-octane gasoline.
Wurtz Reaction: The Wurtz reaction is one of the older methods for synthesizing alkanes by coupling two alkyl halides in the presence of sodium metal. organic-chemistry.orgaakash.ac.in While historically significant, its practical application in modern synthesis is limited due to several drawbacks. The reaction generally has low yields and is prone to side reactions, particularly elimination reactions when using secondary or tertiary alkyl halides. wikipedia.orgvaia.com It is most effective for preparing symmetrical alkanes from primary alkyl halides; using two different alkyl halides results in a mixture of products that is difficult to separate. organic-chemistry.org
Other Coupling Reactions: Modern organic synthesis employs a variety of other coupling reactions that can be adapted for alkane synthesis. These often involve organometallic reagents and catalysts to achieve higher selectivity and functional group tolerance than traditional methods like the Wurtz reaction. stackexchange.com
Precursor Utilization in 2,2,3,3,5-Pentamethylhexane Synthesis
The specific assembly of this compound requires precursors that can form its unique sterically congested structure, which features adjacent tertiary and quaternary carbon centers. The synthesis would likely proceed by constructing a key C11 alcohol intermediate, followed by deoxygenation.
A plausible synthetic pathway involves a Grignard reaction. Considering the extreme steric hindrance around the C3-C4 bond, a strategic disconnection points to the reaction between a highly substituted ketone and a Grignard reagent. For instance, the reaction of 3,3-dimethyl-2-pentanone with tert-butylmagnesium chloride would be a potential route. The nucleophilic attack of the tert-butyl Grignard reagent on the carbonyl carbon of the ketone would form a highly hindered tertiary alcohol. This alcohol intermediate would then be subjected to dehydration to form an alkene, followed by hydrogenation to yield the final saturated alkane, this compound.
Key precursors in such a synthesis would include:
Ketones: Highly branched ketones serve as the electrophilic backbone. Examples include 3,3-dimethyl-2-butanone (pinacolone) or substituted pentanones like 3,3-dimethyl-2-pentanone . stackexchange.com
Alkyl Halides: These are required to generate the nucleophilic Grignard reagent. For this target molecule, a tertiary halide such as 2-chloro-2-methylpropane (tert-butyl chloride) would be necessary to form the tert-butyl Grignard reagent.
Olefins and Alkanes: In industrial-style synthesis, branched C4 to C6 hydrocarbons like isobutane , isobutylene , and triptane (2,2,3-trimethylbutane) could serve as foundational building blocks for alkylation or catalytic homologation with agents like methanol (B129727) to build up the carbon framework. rsc.orgacs.orgwikipedia.org
The table below lists potential precursors and their roles in the synthesis of this compound.
| Precursor Compound | Chemical Formula | Role in Synthesis |
| tert-Butyl Chloride | C₄H₉Cl | Source for tert-butylmagnesium chloride (Grignard reagent) |
| 3,3-Dimethyl-2-pentanone | C₇H₁₄O | Ketone substrate for Grignard addition |
| Isobutane | C₄H₁₀ | Alkane feed for alkylation reactions rsc.org |
| Isobutylene | C₄H₈ | Alkene feed for alkylation reactions wikipedia.org |
Optimization of Reaction Conditions for Enhanced Selectivity and Yield
Achieving high selectivity and yield in the synthesis of sterically hindered molecules like this compound is critically dependent on the fine-tuning of reaction conditions. researchgate.net For any chosen synthetic route, parameters such as catalyst, solvent, temperature, and reactant ratios must be carefully optimized.
For syntheses employing Grignard reagents, reaction conditions are paramount. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases that react readily with water or other protic sources. wikipedia.org The choice of etheral solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is crucial for stabilizing the Grignard reagent. byjus.com With sterically hindered ketones, side reactions such as reduction of the carbonyl group or enolization can compete with the desired nucleophilic addition, often requiring low temperatures to enhance selectivity. organic-chemistry.org
In catalytic approaches, the nature of the catalyst is the most important variable. For alkylation, the acidity and structure of the catalyst (e.g., zeolites, liquid superacids) determine the product distribution. shodhsagar.comrsc.org Reaction temperature and the ratio of alkane to alkene are optimized to favor the desired alkylation pathway over competing processes like alkene polymerization. rsc.org
The following table provides a representative example of how reaction conditions can be optimized for a related nickel-catalyzed cross-coupling reaction, illustrating the systematic approach required to maximize product yield. researchgate.net
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NiCl₂(dppp) | K₃PO₄ | Dioxane | 40 | 55 |
| 2 | Ni(acac)₂ | K₃PO₄ | Dioxane | 40 | 78 |
| 3 | Ni(acac)₂ | Cs₂CO₃ | Dioxane | 40 | 85 |
| 4 | Ni(acac)₂ | Cs₂CO₃ | THF | 40 | 62 |
| 5 | Ni(acac)₂ | Cs₂CO₃ | Dioxane | 60 | 92 |
This table is a generalized example based on findings for optimizing nickel-catalyzed hydroalkylation reactions and demonstrates the iterative process of optimizing parameters like catalyst, base, and solvent to improve yield. researchgate.net
Comparative Analysis of Different Preparative Approaches for Sterically Hindered Hydrocarbons
The selection of a synthetic method for a sterically hindered hydrocarbon depends on factors such as the desired scale of production, required purity, and the availability of precursors. A comparative analysis of the primary methods reveals their distinct strengths and weaknesses for this class of compounds.
Grignard Synthesis is highly favored for laboratory-scale synthesis where a specific, complex target molecule is desired. Its major advantage is the ability to form C-C bonds at precise locations, offering excellent control over the final molecular architecture. plymouth.ac.uk However, its utility can be hampered when dealing with severe steric hindrance, which can dramatically lower yields by favoring side reactions like reduction or enolization over the intended addition. organic-chemistry.orgresearchgate.net The synthesis of the necessary highly branched precursors (ketones or alkyl halides) can also be a multi-step process in itself.
Industrial Catalytic Methods such as alkylation and reforming are ideal for the large-scale production of branched alkanes but offer little control for synthesizing a single, specific isomer. savemyexams.com These processes yield a complex mixture of hydrocarbons, and while they are efficient at producing branched structures in general, isolating a single compound like this compound in high purity would require extensive and costly separation techniques. stackexchange.com
The Wurtz Reaction is generally considered unsuitable for preparing complex, asymmetric, or sterically hindered alkanes. Its tendency to produce mixtures of products and its inefficiency with tertiary halides (which readily undergo elimination) make it a poor choice compared to modern coupling methods or Grignard synthesis. organic-chemistry.orgwikipedia.org
The following table provides a comparative overview of these synthetic approaches for preparing sterically hindered hydrocarbons.
| Feature | Grignard Synthesis | Catalytic Alkylation/Isomerization | Wurtz Reaction |
| Primary Use | Lab-scale, specific target synthesis | Industrial-scale, bulk production of fuel-grade mixtures | Primarily of historical/educational interest |
| Selectivity | High potential for specific isomers | Low; produces a complex mixture of isomers stackexchange.com | Low for asymmetric products; risk of side reactions organic-chemistry.org |
| Yield | Variable; can be low with severe steric hindrance organic-chemistry.org | High overall conversion of feedstocks | Generally low, especially for hindered systems wikipedia.org |
| Key Advantage | Precise C-C bond formation byjus.com | Low-cost feedstocks, high throughput | Simplicity of concept |
| Key Disadvantage | Sensitivity to conditions; precursor availability | Lack of specificity; harsh conditions | Poor yields and selectivity; limited scope aakash.ac.in |
Advanced Spectroscopic Characterization and Structural Elucidation of 2,2,3,3,5 Pentamethylhexane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomeric Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic compounds. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, NMR provides detailed information about molecular connectivity and symmetry.
For 2,2,3,3,5-pentamethylhexane, the asymmetry of the molecule results in a distinct set of signals in both ¹H and ¹³C NMR spectra, allowing it to be clearly distinguished from its isomers. Based on its structure, (CH₃)₂CH-CH₂-C(CH₃)₂-C(CH₃)₃, seven unique carbon environments and five unique proton environments are predicted.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show five distinct signals. The six protons of the two equivalent methyl groups on C5 would appear as a doublet, coupled to the single proton on C5. The three equivalent methyl groups of the tert-butyl group at C2 would yield a sharp singlet, as would the two equivalent methyl groups at C3. The protons of the CH₂ group at C4 and the CH group at C5 would present as complex multiplets due to coupling with adjacent protons.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display seven signals, corresponding to each chemically non-equivalent carbon atom. The chemical shifts are influenced by the degree of substitution and steric hindrance. Quaternary carbons (C2 and C3) would appear significantly downfield compared to the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. The distinct chemical shifts for the seven carbon environments provide a definitive fingerprint of the this compound structure.
Isomeric differentiation is a key strength of NMR. An isomer such as 2,2,5,5-tetramethylheptane, for instance, would exhibit a much simpler spectrum due to its higher symmetry, showing only four ¹³C signals and three ¹H signals. This stark difference in the number of signals makes NMR an invaluable tool for distinguishing between constitutional isomers.
Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Predicted No. of Signals | Predicted Chemical Shift (ppm) Range | Expected ¹H Multiplicity |
| ¹H NMR | 5 | 0.8 - 1.8 | Singlets, Doublet, Multiplets |
| ¹³C NMR | 7 | 15 - 50 | - |
Vibrational Spectroscopy (Infrared and Raman) in Conformational and Structural Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide characteristic information about the functional groups present. For an alkane like this compound, these spectra are dominated by C-H and C-C bond vibrations.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorptions corresponding to C-H stretching vibrations in the 2850-3000 cm⁻¹ region. libretexts.orgorgchemboulder.com C-H bending vibrations for methyl (CH₃) and methylene (CH₂) groups are anticipated between 1350 cm⁻¹ and 1470 cm⁻¹. libretexts.org The presence of a tert-butyl group and a gem-dimethyl group (on C3) would likely result in characteristic splitting patterns in the C-H bending region, particularly around 1370-1390 cm⁻¹, which can be diagnostic for these structural motifs.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations. Therefore, the C-C skeletal vibrations in the highly branched structure of this compound are expected to produce strong signals in the Raman spectrum, especially in the "fingerprint" region below 1300 cm⁻¹. Symmetric C-H stretching modes would also be prominent. The combination of IR and Raman data provides a more complete picture of the molecule's vibrational framework. uobabylon.edu.iq
Interactive Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Activity |
| C-H Stretch | 2850-3000 | IR & Raman |
| CH₃/CH₂ Bend (Scissoring) | 1450-1470 | IR |
| CH₃ Bend (Umbrella) | 1370-1390 | IR |
| C-C Skeletal Vibrations | < 1300 | Raman |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization.
For this compound, the molecular formula is C₁₁H₂₄, corresponding to a molecular weight of approximately 156.31 g/mol . nih.govnist.gov In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) at m/z 156 would likely be of low abundance or absent altogether, which is characteristic of highly branched alkanes. ic.ac.uk
The fragmentation pattern is dictated by the formation of the most stable carbocations. Cleavage is favored at the most substituted carbon atoms. uobasrah.edu.iq Key fragmentation pathways for this compound are expected to include:
Loss of a tert-butyl radical (•C(CH₃)₃): Cleavage of the C2-C3 bond is highly probable, leading to the formation of a stable tert-butyl cation at m/z 57. This is often the base peak (most abundant fragment) in the spectra of compounds containing this group.
Loss of an isopropyl radical (•CH(CH₃)₂): Cleavage of the C4-C5 bond would result in a fragment at m/z 113.
Other Fragmentations: Cleavage at other points in the carbon skeleton, such as the C3-C4 bond, would generate other characteristic fragments (e.g., m/z 71 and m/z 85).
Interactive Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 156 | [C₁₁H₂₄]⁺ | Molecular Ion |
| 113 | [C₈H₁₇]⁺ | •C₃H₇ (isopropyl) |
| 99 | [C₇H₁₅]⁺ | •C₄H₉ (tert-butyl) |
| 85 | [C₆H₁₃]⁺ | •C₅H₁₁ |
| 71 | [C₅H₁₁]⁺ | •C₆H₁₃ |
| 57 | [C₄H₉]⁺ | •C₇H₁₅ (tert-butyl cation) |
Integration of Spectroscopic Data for Comprehensive Structural Characterization
While each spectroscopic technique provides valuable clues, a definitive structural elucidation of this compound is achieved through the integration of all data.
The process begins with mass spectrometry, which establishes the molecular formula (C₁₁H₂₄) and suggests key structural motifs, such as the presence of a tert-butyl group (from the prominent m/z 57 peak). Next, IR and Raman spectroscopy confirm the compound is a saturated alkane, lacking other functional groups. Finally, NMR spectroscopy provides the conclusive evidence. The specific number of signals, their chemical shifts, and the splitting patterns observed in both ¹H and ¹³C NMR spectra allow for the precise mapping of the carbon skeleton and the placement of all hydrogen atoms, confirming the connectivity as this compound and ruling out all other possible isomers. This synergistic use of multiple spectroscopic methods is the cornerstone of modern chemical analysis.
Theoretical and Computational Chemistry Studies of 2,2,3,3,5 Pentamethylhexane
Quantum Chemical Calculations for Electronic Structure and Molecular Stability (e.g., Ab Initio, DFT)
Quantum chemical calculations are fundamental to understanding the electronic structure and thermodynamic stability of alkanes. For highly branched alkanes like 2,2,3,3,5-pentamethylhexane, these methods are essential for explaining phenomena such as the "alkane branching effect," where branched isomers are more stable than their linear counterparts. nist.gov
Ab Initio Methods: High-level ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, are crucial for accuracy. It has been established that reliable branching energies can only be reproduced by methods that account for electron correlation, a factor that is not adequately handled by simpler models. wustl.edu Post-self-consistent field (SCF) treatments, such as Møller-Plesset perturbation theory (MP2), are required to accurately characterize the stability of branched alkanes. nist.govwustl.edu These methods show that correlation effects between electrons in 1,3-alkyl groups are largely responsible for the enhanced stability of branched structures. nist.gov
Density Functional Theory (DFT): DFT methods, such as the widely used B3LYP functional, offer a balance between computational cost and accuracy and are frequently applied to organic molecules. anu.edu.aunih.gov However, standard DFT functionals like B3LYP are known to have limitations in describing the medium-range electron correlation that governs dispersion forces. acs.org This can lead to inaccuracies, particularly in overstabilizing linear alkanes compared to their branched isomers. researchgate.net For highly congested systems where van der Waals forces are significant, DFT calculations can still provide qualitative insights and indicate when simpler models might be inappropriate. researchgate.netnih.gov To achieve higher accuracy, composite methods like G4 quantum calculations are employed. These methods can provide reliable heats of formation for sterically crowded alkanes, which is particularly valuable when experimental data is unavailable. researchgate.netnih.gov
Molecular Mechanics (MM) and Force Field Simulations for Conformational Analysis and Energetics
Molecular mechanics (MM) methods provide a computationally efficient alternative to quantum mechanics for studying large molecules. Instead of modeling individual electrons, MM uses a classical physics-based force field to calculate the potential energy of a molecule based on the positions of its atoms. This approach is particularly well-suited for conformational analysis, where the goal is to find the different spatial arrangements (conformers) of a molecule and their relative energies.
The MM3 force field is a sophisticated tool developed specifically for the conformational analysis of organic molecules. It has been successfully used to examine the conformational preferences and rotational barriers of highly branched acyclic hydrocarbons. For instance, studies on 3-chloro-2,2,3,5,5-pentamethylhexane, a structurally analogous compound, demonstrate the utility of MM3 in predicting the energies of different conformers and the barriers to rotation around single bonds. One of the key achievements of molecular mechanics is its ability to accurately predict the energy differences between these conformers, which is essential for interpreting experimental data like NMR spectra.
Computational models are powerful tools for deriving key thermodynamic quantities. By combining the results of conformational searches from molecular mechanics with statistical mechanics principles, it is possible to calculate the enthalpy, entropy, and Gibbs free energy of a molecule.
The partition functions, which are central to these calculations, can be determined by modeling the full-dimensional potential energy surface. For branched alkanes, it is crucial to accurately account for all internal rotations to obtain reliable entropy and heat capacity values. Methods like MM3 can directly calculate the enthalpy differences between various conformers. More advanced computational protocols use quantum mechanical calculations (e.g., B3LYP/6-31G(d,p)) to determine structures, vibrational frequencies, and internal rotor potentials, which are then used to compute entropy and heat capacity.
The National Institute of Standards and Technology (NIST) provides critically evaluated thermodynamic data for many compounds, including this compound, which serve as important benchmarks for computational models.
Table 1: Critically Evaluated Ideal Gas Thermodynamic Properties of this compound
| Temperature (K) | Enthalpy (kJ/mol) | Entropy (J/mol·K) |
|---|---|---|
| 298.15 | -243.5 | 468.93 |
| 300 | -242.9 | 470.43 |
| 400 | -205.8 | 544.73 |
| 500 | -164.0 | 619.13 |
| 600 | -117.8 | 691.73 |
Data sourced from NIST/TRC Web Thermo Tables. nist.gov
Advanced Computational Methods for Aliphatic Alkane Systems (e.g., Scaled Effective One-Electron Method)
Beyond standard DFT and MM methods, more specialized computational techniques have been developed for aliphatic alkane systems. One such example is the Scaled Effective One-Electron Method (SEOEM). This is an all-electron method that uses Gaussian functions and is parameterized using high-accuracy G2 molecular total energies.
The SEOEM approach was designed to calculate gas-phase standard heats of formation for aliphatic alkanes with a high degree of accuracy, closely matching experimental values. For a test set of 63 molecules, the average absolute deviation from experimental data was only 0.83 kcal/mol. The success of this method highlights the importance of performing a full conformational analysis and treating torsional vibrations as free internal rotations, especially at higher temperatures. This demonstrates its capability to handle complex branched structures and provide reliable thermochemical data.
Investigation of Structural Isomerism and Stereochemical Relationships Using Computational Tools
Computational chemistry is an indispensable tool for investigating structural isomerism. Alkanes with the formula C₁₁H₂₄, such as this compound, can exist in numerous isomeric forms. Computational methods allow for the systematic study of these isomers.
By calculating the total energies and heats of formation for each isomer using methods like DFT, MM3, or G4, researchers can predict their relative stabilities. researchgate.netnih.gov For example, the relative thermodynamic stability of this compound can be compared to its isomers, such as 2,2,3,4,5-pentamethylhexane (B15458730) or the linear undecane. These calculations help explain the experimental observation that branched alkanes are generally more thermodynamically stable than their straight-chain counterparts. acs.org Furthermore, computational approaches can be combined with machine learning algorithms to classify isomers based on calculated molecular descriptors, such as Coulomb matrix eigenvalues, providing a powerful method for analyzing large sets of isomeric structures.
Table 2: Comparison of Computed Properties for Pentamethylhexane Isomers
| Property | This compound | 2,2,3,4,5-Pentamethylhexane |
|---|---|---|
| Molecular Formula | C₁₁H₂₄ | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol | 156.31 g/mol |
| IUPAC Name | This compound | 2,2,3,4,5-pentamethylhexane |
| XLogP3-AA (LogP) | 5.0 | 4.9 |
| Rotatable Bond Count | 3 | 4 |
| Complexity | 112 | 106 |
Data sourced from PubChem.
Analytical Methodologies for the Detection and Quantification of 2,2,3,3,5 Pentamethylhexane
Gas Chromatography (GC) for Separation and Purity Assessment
Gas chromatography (GC) stands as a primary technique for the separation and assessment of the purity of volatile and semi-volatile compounds such as 2,2,3,3,5-pentamethylhexane. The principle of GC relies on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The elution order of compounds is primarily dependent on their boiling points and their specific interactions with the stationary phase. libretexts.org
For the analysis of this compound, a non-polar stationary phase, such as polydimethylsiloxane (B3030410) (PDMS), is often a suitable first choice. libretexts.org With such a phase, the elution of alkanes generally follows the order of their boiling points. However, the degree of branching in isomers also plays a significant role; highly branched alkanes tend to have lower boiling points than their linear or less branched counterparts and thus may elute earlier.
Purity assessment is achieved by analyzing a sample and observing the resulting chromatogram. A pure sample of this compound would ideally present as a single, sharp peak. The presence of other peaks indicates impurities, which could be isomers, residual starting materials from synthesis, or degradation products. The area of each peak is proportional to the concentration of the corresponding compound, allowing for a quantitative determination of purity, often expressed as a percentage. measurlabs.com A Flame Ionization Detector (FID) is commonly used for this purpose due to its high sensitivity to hydrocarbons. measurlabs.com
Table 1: Typical GC Parameters for Alkane Analysis
| Parameter | Value/Description |
|---|---|
| Column Type | Capillary Column |
| Stationary Phase | Polydimethylsiloxane (e.g., DB-1, HP-5ms) |
| Column Dimensions | 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Oven Program | Temperature programmed, e.g., initial hold at 40 °C, then ramp at 10 °C/min to 250 °C |
Development and Application of Retention Index Systems for Identification
The identification of compounds by GC based solely on retention time can be ambiguous, as different compounds may have similar retention times under specific conditions. To overcome this, retention index (RI) systems, most notably the Kováts retention index, are employed. The Kováts index relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it. This normalization helps to reduce the variability of retention times between different instruments and laboratories. chromatographyonline.com
Table 2: Kováts Retention Indices for Selected C10 and C11 Alkanes on a Non-Polar Stationary Phase
| Compound | Kováts Retention Index (I) |
|---|---|
| 2,2,3,3,4-Pentamethylpentane (B12641855) | 953 |
| n-Decane (C10) | 1000 |
| n-Undecane (C11) | 1100 |
| This compound | Estimated to be between 1000 and 1100 |
Hyphenated Techniques (e.g., GC-MS) for Trace Analysis and Structural Confirmation
For unambiguous identification, especially in complex mixtures or for trace analysis, gas chromatography is often coupled with mass spectrometry (GC-MS). This powerful hyphenated technique combines the separation capabilities of GC with the structural information provided by MS. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments.
The mass spectrum of a branched alkane like this compound is characterized by a molecular ion peak (M+), which may be weak or absent in highly branched structures. whitman.edu The fragmentation pattern is dominated by cleavages at the branching points, leading to the formation of stable secondary and tertiary carbocations. whitman.edu The analysis of these fragment ions allows for the precise determination of the branching pattern and thus the confirmation of the compound's structure. For example, the loss of specific alkyl groups from the parent molecule will result in characteristic fragment ions. Advanced MS techniques, such as multiple reaction monitoring (MRM), can be employed for highly selective and sensitive detection of specific branched alkanes in complex matrices. osti.gov
Table 3: Expected Key Mass Fragments for this compound (C11H24)
| m/z (mass-to-charge ratio) | Fragment | Interpretation |
|---|---|---|
| 156 | [C11H24]+• | Molecular Ion (may be low in abundance) |
| 141 | [C10H21]+ | Loss of a methyl group (CH3) |
| 113 | [C8H17]+ | Loss of a propyl group (C3H7) |
| 99 | [C7H15]+ | Loss of a butyl group (C4H9) |
| 57 | [C4H9]+ | tert-Butyl cation (highly stable) |
| 43 | [C3H7]+ | Isopropyl cation |
Derivatization Chemistry and Analogue Synthesis Based on 2,2,3,3,5 Pentamethylhexane
Strategies for Selective Functionalization of Branched Alkane Skeletons
The selective functionalization of alkanes, especially those with complex, branched skeletons like 2,2,3,3,5-pentamethylhexane, presents a formidable challenge in synthetic chemistry. Alkanes are characterized by their chemical inertness due to strong, non-polar carbon-carbon and carbon-hydrogen bonds. However, general strategies for activating these bonds in highly branched structures do exist, primarily focusing on C-H activation. These methods often employ transition metal catalysts or radical-based approaches.
For a molecule such as this compound, which possesses primary, secondary, and tertiary C-H bonds, as well as a neopentyl-like quaternary center, achieving high regioselectivity is a significant hurdle. Theoretical approaches to functionalization would prioritize the reactivity of the tertiary C-H bond at the 5-position, followed by the secondary C-H bonds at the 4-position, and finally the various primary C-H bonds. The quaternary carbon at the 2- and 3-positions is not susceptible to direct C-H activation.
Table 1: Theoretical Reactivity of C-H Bonds in this compound
| Position | Bond Type | Number of Hydrogens | Relative Reactivity (Theoretical) |
| 1, 1', 6 | Primary | 9 | Low |
| 4 | Secondary | 2 | Medium |
| 5 | Tertiary | 1 | High |
Synthesis of Halogenated or Other Functionalized Derivatives for Specific Research Applications
There is a notable absence of published research detailing the synthesis of halogenated or other functionalized derivatives of this compound. While general methods for alkane halogenation, such as free-radical halogenation, are well-established, their application to a sterically hindered and complex molecule like this compound would likely result in a mixture of products with poor selectivity.
The synthesis of specific halogenated derivatives would necessitate the development of highly selective catalytic systems tailored to the unique steric and electronic properties of the this compound skeleton. To date, no such specific applications or synthetic routes for this compound have been reported in the scientific literature.
Exploration of Novel Chemical Transformations of this compound
The exploration of novel chemical transformations of this compound is an area that remains unexplored. Due to the lack of primary research on this compound, there are no documented examples of its use as a substrate in the development of new synthetic methodologies or as a building block for more complex molecules. The inherent challenges in selectively activating its C-H bonds have likely contributed to its limited use in exploratory chemical research.
Broader Implications and Future Research Directions
Role of 2,2,3,3,5-Pentamethylhexane in Advancing Fundamental Organic Chemistry
Highly branched alkanes, such as this compound, serve as important models for advancing the understanding of fundamental organic chemistry. Their complex structures are ideal for studying steric effects, reaction mechanisms, and the stability of reactive intermediates. Alkanes are composed of single-bonded carbon and hydrogen atoms, making them the simplest and least reactive class of hydrocarbons. longdom.org
The structure of this compound, featuring multiple methyl groups clustered around a hexane (B92381) backbone, creates significant steric hindrance. This crowding influences the molecule's physical properties, such as its boiling and melting points, and dictates its chemical reactivity. jeeadv.ac.in Studying the halogenation or combustion of such molecules can reveal how steric hindrance affects reaction rates and product distributions.
Furthermore, the formation of carbocations from branched alkanes during certain reactions is a key area of study. The stability of these carbocations is influenced by the degree of substitution, and molecules like this compound can form highly substituted, and therefore relatively stable, carbocation intermediates. Investigating these intermediates helps refine theories of reaction pathways in organic synthesis and petroleum cracking processes.
Potential for Novel Applications of Highly Branched Alkanes in Specialized Fields
While alkanes are well-known as the primary components of fuels and lubricants, the unique properties of highly branched alkanes suggest potential for more specialized applications. longdom.orgquora.com
High-Performance Lubricants: The compact, globular structure of highly branched alkanes can lead to low pour points and good thermal stability. This makes them candidates for synthetic lubricants used in extreme temperature environments, such as in aerospace or industrial applications. Alkanes with high carbon numbers are key components of fuel oil and lubricating oil. longdom.org
Advanced Fuels: Branched-chain alkanes are preferred as fuels in internal combustion engines because their structures are less prone to premature ignition, which causes knocking. longdom.org The octane (B31449) number of a fuel is a measure of this resistance, with the highly branched alkane 2,2,4-trimethylpentane (B7799088) (iso-octane) defining the 100-point of the scale. longdom.org The development of synthetic fuels with a high concentration of specific, highly-branched isomers like this compound could lead to fuels with superior performance and efficiency.
Specialty Solvents: Lower liquid alkanes are often used as nonpolar solvents. quora.com Highly branched alkanes could offer unique solubility characteristics for specific industrial processes, including chemical synthesis and extraction.
Integration of Advanced Experimental and Computational Methodologies in Hydrocarbon Research
The immense complexity of hydrocarbon mixtures found in petroleum necessitates the use of sophisticated analytical and computational tools. researchgate.net The study of individual isomers like this compound is both a driver and a beneficiary of these advanced methodologies.
Experimental Techniques: Modern laboratories employ a suite of powerful experimental methods to separate and identify hydrocarbons. Techniques like high-resolution gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR), and X-ray diffraction are essential for elucidating the precise structure of complex molecules. mdpi.comacs.org For instance, GC can separate isomers based on their boiling points, while MS provides fragmentation patterns that act as a molecular fingerprint.
Computational Chemistry: Alongside experimental work, computational modeling has become an indispensable tool. mdpi.com Quantum mechanical methods like Density Functional Theory (DFT) and molecular dynamics simulations using reactive force fields (ReaxFF) can predict the physical properties, stability, and reactivity of hydrocarbons. acs.orgbiofueljournal.com These simulations allow researchers to study reaction mechanisms at a level of detail that is often inaccessible through experiments alone and can screen potential catalyst materials for processes like isomerization or cracking. biofueljournal.com
| Methodology | Type | Application in Hydrocarbon Research | Reference |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Experimental | Separation and identification of individual hydrocarbon isomers in complex mixtures like petroleum. | acs.org |
| Nuclear Magnetic Resonance (NMR) | Experimental | Determination of the carbon-hydrogen framework and connectivity of organic molecules. | mdpi.com |
| X-ray Diffraction (XRD) | Experimental | Analysis of the crystalline structure of solid hydrocarbons and catalysts. | mdpi.com |
| Density Functional Theory (DFT) | Computational | Predicting electronic structure, stability, and reaction energetics of molecules. | acs.orgbiofueljournal.com |
| Reactive Force Field (ReaxFF) Molecular Dynamics | Computational | Simulating complex chemical reactions, such as pyrolysis and catalysis, over longer timescales. | biofueljournal.com |
Challenges and Opportunities in the Study of Complex Hydrocarbon Systems
The study of hydrocarbons, from single molecules to vast crude oil reserves, presents significant challenges and opportunities for future research.
Challenges:
Complexity: Crude oil is an incredibly complex mixture containing thousands of different hydrocarbon compounds. Separating and characterizing these mixtures remains a major analytical challenge. researchgate.net
Environmental Impact: The extraction, processing, and combustion of hydrocarbons have significant environmental consequences. Developing cleaner technologies and mitigating pollution are paramount. nih.gov
Resource Recovery: As easily accessible petroleum reserves are depleted, enhancing recovery from unconventional sources and existing fields becomes more difficult and requires innovative technological solutions. researchgate.net
Opportunities:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
